molecular formula C22H32N2O2 B4033110 3-CYCLOPENTYL-N-[2-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE

3-CYCLOPENTYL-N-[2-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE

Cat. No.: B4033110
M. Wt: 356.5 g/mol
InChI Key: ZGWFBJFHATVDFZ-UHFFFAOYSA-N
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Description

“N,N’-1,2-phenylenebis(3-cyclopentylpropanamide)” is a chemical compound with the molecular formula C22H32N2O2 . It contains a 1,2-phenylene group (a phenyl ring with two substituents at the 1 and 2 positions) linked to two cyclopentylpropanamide groups.

Scientific Research Applications

Graphenylene: A Unique Two-Dimensional Carbon Network

Graphenylene is a novel two-dimensional sp^2-carbon network that challenges the traditional view of aromatic systems with delocalized electron density. Unlike conventional aromatic systems, graphenylene consists of cyclohexatriene units with distinct C–C bonds within a C6 ring, leading to non-delocalized electronic structures. This material demonstrates semiconductor properties with a narrow direct band gap and periodic pores of 3.2 Å in diameter, offering potential applications in electronic devices and hydrogen separation (Qi Song et al., 2013).

Molecular "Compasses" and "Gyroscopes"

The synthesis of 1,4-bis(3,3,3-triphenylpropynyl)benzene, a compound whose structure allows for the central phenylene to act as a gyroscope wheel, demonstrates the potential for creating materials with unique dynamic properties. This research paves the way for the development of new materials with applications in molecular machinery and materials science (Z. Domínguez et al., 2002).

Cycloparaphenylenes: Carbon Nanohoops with Dynamic Properties

Cycloparaphenylenes, cyclic fragments of carbon nanotubes, showcase dynamic optical and electronic properties due to their strained, all sp^2 hybridized macrocycles. Their unique structural characteristics offer promising avenues for research in polycyclic aromatic hydrocarbons, potentially impacting materials science and nanotechnology (Evan R Darzi & R. Jasti, 2015).

Corrosion Inhibition of Mild Steel

The study of novel synthesized compounds for corrosion inhibition on mild steel in acidic environments reveals their significant potential in protecting metal surfaces. This research contributes to industrial applications, particularly in environments prone to corrosion, highlighting the importance of such compounds in material preservation (Priyanka Singh & M. Quraishi, 2016).

Properties

IUPAC Name

3-cyclopentyl-N-[2-(3-cyclopentylpropanoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21(15-13-17-7-1-2-8-17)23-19-11-5-6-12-20(19)24-22(26)16-14-18-9-3-4-10-18/h5-6,11-12,17-18H,1-4,7-10,13-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFBJFHATVDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC=C2NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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